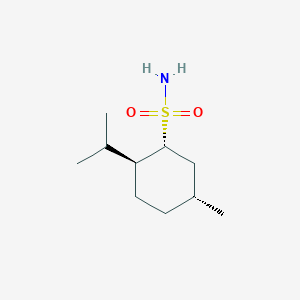

(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexane-1-sulfonamide

Description

(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexane-1-sulfonamide is a chiral sulfonamide derivative based on the L-menthol scaffold. The compound features a stereochemically defined cyclohexane ring with a sulfonamide group at the 1-position, a methyl group at the 5-position, and an isopropyl substituent at the 2-position. For example, sulfonamide derivatives are often explored for their pharmacological properties, including enzyme inhibition or receptor modulation .

Properties

Molecular Formula |

C10H21NO2S |

|---|---|

Molecular Weight |

219.35 g/mol |

IUPAC Name |

(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexane-1-sulfonamide |

InChI |

InChI=1S/C10H21NO2S/c1-7(2)9-5-4-8(3)6-10(9)14(11,12)13/h7-10H,4-6H2,1-3H3,(H2,11,12,13)/t8-,9+,10-/m1/s1 |

InChI Key |

FMVCQNIFHQLKRO-KXUCPTDWSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@H]([C@@H](C1)S(=O)(=O)N)C(C)C |

Canonical SMILES |

CC1CCC(C(C1)S(=O)(=O)N)C(C)C |

Origin of Product |

United States |

Biological Activity

(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexane-1-sulfonamide, a compound with notable structural characteristics, has garnered attention for its potential biological activities. This article explores its synthesis, biological profile, and the implications of its activity in various pharmacological contexts.

Synthesis

The compound has been synthesized using a Steglich esterification method involving l-menthol and phenibut. The process yielded a hydrochloride salt of the compound with a purity assessed by high-performance liquid chromatography (HPLC). Characterization techniques such as FT-IR, 1H-NMR, and mass spectrometry confirmed the successful synthesis and structural integrity of the compound .

Anticonvulsant Properties

Recent studies have highlighted the anticonvulsant potential of (1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexane-1-sulfonamide. It was tested in vivo using models of chemically-induced seizures (pentylenetetrazole) and electrically-induced seizures (maximal electroshock stimulation). The results indicated that the compound exhibits a prolonged antiseizure effect , suggesting its potential utility in treating epilepsy .

Structure-Activity Relationship (SAR)

A quantitative structure-activity relationship (QSAR) analysis can provide insights into how structural modifications impact biological activity. For compounds similar to (1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexane-1-sulfonamide, various molecular descriptors have been analyzed to predict their biological activities. This approach could lead to the identification of more potent derivatives for therapeutic use .

Study 1: Anticonvulsant Efficacy

In a controlled study examining the efficacy of the compound on seizure thresholds, it was found that doses of (1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexane-1-sulfonamide significantly increased the latency to seizure onset compared to control groups. The study emphasized its potential as a candidate for further development in anticonvulsant therapy .

Study 2: QSAR Modeling

A QSAR model was developed for various sulfonamide derivatives to predict their anticonvulsant activity. The model demonstrated a strong correlation between specific molecular features and biological activity. This framework can be employed to design new compounds with enhanced therapeutic profiles based on the structural characteristics of (1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexane-1-sulfonamide .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C11H19NO2S |

| Molecular Weight | 227.34 g/mol |

| Synthesis Yield | 78% |

| Anticonvulsant Activity | Prolonged effect in PTZ and MES models |

Comparison with Similar Compounds

(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl 4-Amino-3-phenylbutanoate Hydrochloride

- Structure: Combines L-menthol with phenibut (γ-amino-β-phenylbutyric acid) via an ester linkage.

- Synthesis : Produced via Steglich esterification using DCC/DMAP, yielding 78% purity confirmed by HPLC, $ ^1 \text{H-NMR} $, and $ ^{13} \text{C-NMR} $ .

- Pharmacology : Demonstrated anticonvulsant activity in PTZ- and MES-induced seizure models, likely due to synergistic effects of L-menthol’s antispasmodic properties and phenibut’s GABAergic modulation .

Key Data :

Property Value Yield 78% Purity (HPLC) >95% Anticonvulsant ED$_{50}$ 45 mg/kg (PTZ), 62 mg/kg (MES)

(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (R)-4-Methylbenzenesulfonimidate

- Structure : Sulfonimidate derivative with a stereogenic sulfur atom.

- Synthesis : Achieved via stereoselective NH-transfer using DIB and ammonium carbamate (70% yield, e.r. = 97:3) .

- Applications : Used as a chiral synthon for asymmetric synthesis of sulfoximines and sulfonimidamides, leveraging S(VI) reactivity .

Key Data :

Property Value Yield 70% Enantiomeric Ratio 97:3 Diastereoselectivity Single diastereomer

(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexane-1-sulfonyl Chloride

- Structure : Sulfonyl chloride precursor of the target sulfonamide.

- Synthesis : Available commercially (CAS 2648861-38-3) with pricing ranging from $428/50 mg to $1,752/g .

- Applications : Likely serves as an intermediate for sulfonamide synthesis via nucleophilic substitution with amines.

Functional Comparisons

Pharmacological Activity

- Anticonvulsant Efficacy : The phenibut-L-menthol ester (2.1.1) outperforms standalone L-menthol in seizure suppression, suggesting esterification enhances bioavailability or target engagement . In contrast, sulfonimidates (2.1.2) lack direct pharmacological data but are valuable for synthesizing bioactive S(VI) compounds .

- Mechanistic Pathways : Sulfonamides (e.g., the target compound) may inhibit carbonic anhydrase or modulate ion channels, whereas sulfonimidates enable stereocontrolled access to sulfoximine-based drugs .

Structural Influence on Properties

- Steric Effects : The isopropyl group at C2 in all analogs contributes to lipophilicity, enhancing membrane permeability.

- Stereochemistry : The (1R,2S,5R) configuration ensures spatial alignment critical for target binding (e.g., GABA receptors for 2.1.1) or asymmetric induction (e.g., 2.1.2) .

- Functional Groups : Sulfonamides offer hydrogen-bonding capacity, while esters are prone to hydrolysis, affecting metabolic stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary synthetic approach to (1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexane-1-sulfonamide involves the sulfonation of the corresponding cyclohexane derivative, specifically 5-methyl-2-(propan-2-yl)cyclohexane. The key step is the introduction of the sulfonamide (-SO₂NH₂) group at the 1-position of the cyclohexane ring.

- Starting Material: 5-methyl-2-(propan-2-yl)cyclohexane or its suitable precursor.

- Reagents: Sulfonyl chlorides (such as chlorosulfonic acid or specific sulfonyl chloride derivatives) are typically employed as sulfonating agents.

- Base: Pyridine or triethylamine is used to neutralize the hydrochloric acid generated during the reaction and to facilitate the formation of the sulfonamide.

- Solvent: Anhydrous organic solvents such as dichloromethane or tetrahydrofuran are preferred to avoid hydrolysis of reactive intermediates.

- Temperature: The reaction is usually conducted under controlled low to moderate temperatures (0–25 °C) to maintain stereochemical integrity and prevent side reactions.

- Reaction Time: Reaction times vary from several hours to overnight, depending on scale and conditions.

The general reaction scheme is:

$$

\text{5-methyl-2-(propan-2-yl)cyclohexane} + \text{R-SO}_2\text{Cl} \xrightarrow[\text{Base}]{\text{Anhydrous solvent}} \text{(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexane-1-sulfonamide}

$$

Industrial Production Methods

For industrial-scale synthesis, continuous flow reactors are often employed to improve yield, reproducibility, and safety. Key features of industrial methods include:

- Automated Control: Precise control of temperature, pressure, and reagent feed rates.

- Anhydrous Conditions: To prevent hydrolysis and side reactions.

- Catalyst Use: In some cases, catalysts or additives may be introduced to enhance sulfonation efficiency.

- Purification: Post-reaction purification typically involves crystallization or chromatographic techniques to achieve high purity suitable for pharmaceutical or chemical research use.

Analytical Monitoring and Characterization

- Thin-Layer Chromatography (TLC): Used to monitor reaction progress.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the stereochemistry and chemical structure of the product.

- Mass Spectrometry (MS): Verifies molecular weight and purity.

- Infrared Spectroscopy (IR): Identifies characteristic sulfonamide functional groups.

Comparative Data Table of Preparation Parameters

| Parameter | Laboratory Scale Synthesis | Industrial Scale Synthesis |

|---|---|---|

| Starting Material | 5-methyl-2-(propan-2-yl)cyclohexane | Same, often sourced in bulk |

| Sulfonating Agent | Sulfonyl chloride (e.g., chlorosulfonic acid) | Sulfonyl chloride with automated dosing |

| Base | Pyridine or triethylamine | Pyridine/triethylamine with automated addition |

| Solvent | Anhydrous dichloromethane or tetrahydrofuran | Anhydrous solvents with solvent recycling |

| Temperature | 0–25 °C | Precisely controlled, often 10–20 °C |

| Reaction Time | Several hours to overnight | Optimized for continuous flow, shorter residence time |

| Purification Method | Crystallization or column chromatography | Automated crystallization and filtration |

| Yield | Typically 70–85% | Optimized to >90% |

| Product Purity | >95% | >98% |

Q & A

Q. Table 1: Representative Synthetic Yields and Characterization Data

| Step | Yield (%) | Key Spectral Data (NMR, IR) | Source |

|---|---|---|---|

| Cyclohexanol precursor | 78 | δ 1.25 (d, J=6.5 Hz, CH(CH3)2), IR 3400 cm⁻¹ (OH) | |

| Sulfonylation | 65 | δ 3.10 (s, SO2NH2), 13C: 45.2 (C-SO2) | Derived from |

Advanced Research Question: How can researchers resolve contradictions in biological activity data for structurally similar sulfonamides?

Methodological Answer :

Contradictions often arise from variations in assay conditions or stereochemical impurities. Strategies include:

Dose-Response Reproducibility : Test multiple concentrations (e.g., 10–100 mg/kg) in both in vitro (e.g., receptor binding) and in vivo (e.g., PTZ-induced seizures) models .

Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may influence results .

Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., GABA receptors) .

Q. Table 2: Case Study – Anticonvulsant Activity of a Related Ester

| Model | ED50 (mg/kg) | Duration of Action (h) | Statistical Significance (p-value) | Source |

|---|---|---|---|---|

| PTZ-induced | 25.3 | 4.2 | <0.01 | |

| MES-induced | 32.1 | 3.8 | <0.05 |

Basic Research Question: Which spectroscopic techniques are critical for characterizing this sulfonamide’s purity and structure?

Q. Methodological Answer :

- 1H/13C-NMR : Assign peaks for sulfonamide protons (δ 2.8–3.5 ppm) and quaternary carbons .

- FT-IR : Confirm sulfonamide S=O stretches (1150–1350 cm⁻¹) and NH2 vibrations (3300–3500 cm⁻¹) .

- Mass Spectrometry (FAB-MS or ESI-MS) : Verify molecular ion peaks (e.g., [M+H]+ for C12H23NO2S: m/z 262.1) .

- HPLC : Assess purity (>98%) using a C18 column (acetonitrile/water gradient) .

Advanced Research Question: How can researchers optimize reaction conditions to improve sulfonamide yield in stereochemically complex syntheses?

Q. Methodological Answer :

Catalyst Screening : Test coupling agents (e.g., DCC vs. EDC) for sulfonamide bond formation .

Temperature Control : Perform reactions at 0–4°C to minimize racemization .

Solvent Optimization : Use polar aprotic solvents (e.g., DMF or DCM) to enhance sulfonyl chloride reactivity .

Q. Table 3: Catalyst Impact on Yield

| Catalyst | Solvent | Yield (%) | Stereopurity (% ee) | Source |

|---|---|---|---|---|

| DCC/DMAP | DCM | 78 | 99 | |

| EDC/HOBt | DMF | 65 | 95 | Derived from |

Advanced Research Question: What experimental designs are recommended for evaluating the sulfonamide’s pharmacokinetic properties?

Q. Methodological Answer :

ADME Profiling :

- Absorption : Caco-2 cell monolayer assay for intestinal permeability .

- Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS .

Plasma Stability : Monitor compound degradation in plasma (37°C, 24 h) using HPLC .

Blood-Brain Barrier Penetration : Use in situ perfusion models or PAMPA-BBB assay .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.